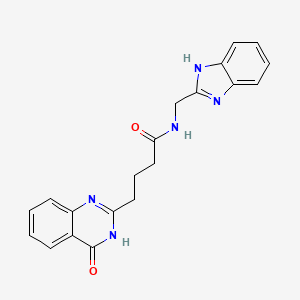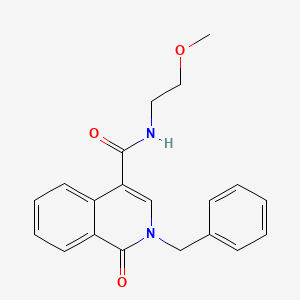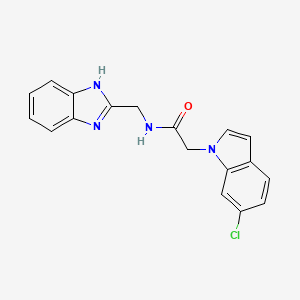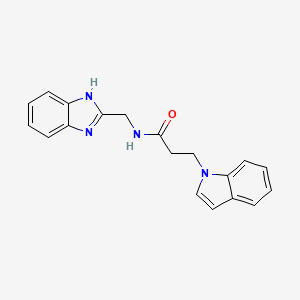![molecular formula C20H22N4O3 B10982787 1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B10982787.png)
1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a furan ring, a benzimidazole moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the benzimidazole moiety, and finally the construction of the pyrrolidine ring. Each step requires specific reagents and conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and green chemistry principles can be employed to scale up the production while maintaining environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The benzimidazole moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives of the pyrrolidine ring, and substituted benzimidazole derivatives.
Scientific Research Applications
1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The furan ring may also contribute to the compound’s biological activity by facilitating binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Similar structure but with an indole ring instead of a pyrrolidine ring.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another indole derivative with similar properties.
Uniqueness
1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide is unique due to the combination of its furan, benzimidazole, and pyrrolidine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C20H22N4O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxo-N-(2-propan-2-yl-3H-benzimidazol-5-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N4O3/c1-12(2)19-22-16-6-5-14(9-17(16)23-19)21-20(26)13-8-18(25)24(10-13)11-15-4-3-7-27-15/h3-7,9,12-13H,8,10-11H2,1-2H3,(H,21,26)(H,22,23) |
InChI Key |
AMWNSYCTOWXKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B10982708.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10982709.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B10982713.png)

![2-bromo-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]benzamide](/img/structure/B10982718.png)
![(4-Hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10982726.png)
![2-{[(2-Isopropyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)methyl]sulfanyl}-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide](/img/structure/B10982727.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10982740.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10982748.png)



![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B10982768.png)
![8-methoxy-2-[4-(1H-tetraazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B10982770.png)
